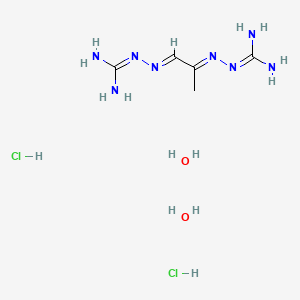
1,1'-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antineoplastic agent effective against myelogenous leukemia in experimental animals. Also acts as an inhibitor of animal S-adenosylmethionine decarboxylase.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects
Research has shown that derivatives of 1,1'-(Methylethanedilidenedinitrilo)biguanidine possess significant antiproliferative effects on cancer cells. In a study conducted on Ehrlich ascites carcinoma cells, compounds related to 1,1'-(Methylethanedilidenedinitrilo)biguanidine demonstrated potent inhibition of cell proliferation. These compounds were found to inhibit S-adenosyl-L-methionine decarboxylase activity in tumor cells, which is a crucial enzyme in polyamine biosynthesis, a process essential for cell growth and proliferation. The study suggests that these compounds could interfere with tumor cell energy production and polyamine metabolism, leading to their antiproliferative effects (Alhonen-Hongisto, Pösö, & Jänne, 1980).
Antimicrobial Activity
Another study explored the synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts, including derivatives similar to 1,1'-(Methylethanedilidenedinitrilo)biguanidine. These compounds were synthesized and tested for their efficacy against bacteria and fungi. The minimal inhibition concentration (MIC) values indicated that these polymeric compounds are effective in controlling microbial growth, with MIC values not exceeding 200 µg/ml. This demonstrates the potential of 1,1'-(Methylethanedilidenedinitrilo)biguanidine derivatives as antimicrobial agents (Zhang, Jiang, & Chen, 1999).
Antiplaque Properties
Research into the antiplaque properties of alkyl bis(biguanides), closely related to 1,1'-(Methylethanedilidenedinitrilo)biguanidine, revealed that these compounds exhibit significant antibacterial activity against oral pathogens such as Streptococcus mutans and Actinomyces species. These findings suggest the potential of 1,1'-(Methylethanedilidenedinitrilo)biguanidine derivatives in oral healthcare, particularly in the formulation of antiplaque agents (Coburn, Baker, Evans, Genco, & Fischman, 1978).
Edible Coatings
The development of carboxymethyl cellulose/sodium alginate/chitosan biguanidine hydrochloride ternary systems for edible coatings showcases another application. Chitosan biguanidine hydrochloride, a derivative, was used as a crosslinker to improve the properties of edible coatings, enhancing their thermal stability, mechanical properties, and antimicrobial activities. Such coatings can significantly reduce storage weight loss and inhibit spoilage, making them promising for food preservation (Salama, Abdel Aziz, & Alsehli, 2019).
Eigenschaften
CAS-Nummer |
31959-87-2 |
|---|---|
Produktname |
1,1'-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate |
Molekularformel |
C5H18Cl2N8O2 |
Molekulargewicht |
293.15 g/mol |
IUPAC-Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;dihydrate;dihydrochloride |
InChI |
InChI=1S/C5H12N8.2ClH.2H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;2*1H2/b10-2+,11-3+;;;; |
InChI-Schlüssel |
WTJBHEZHUNHLJR-RRFWXCNOSA-N |
Isomerische SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.O.Cl.Cl |
SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl |
Kanonische SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl |
Synonyme |
Methyl gag Methyl-gag Methylgag Methylglyoxal Bis(guanylhydrazone) MGBG Mitoguazone NSC 32946 NSC-32946 NSC32946 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



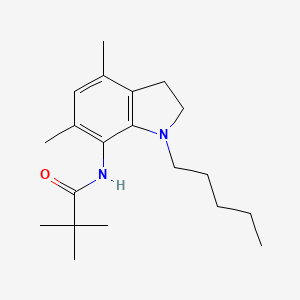
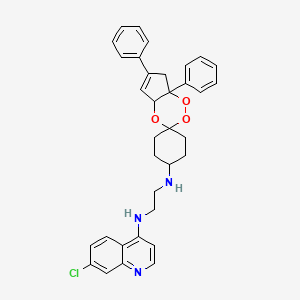
![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![4-Phenyl-5-tridecyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1241977.png)
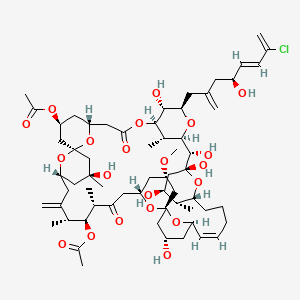
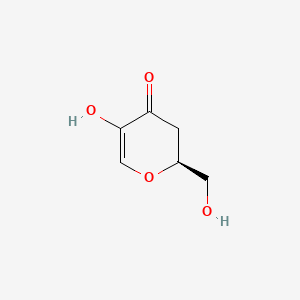
![1-[(3S,8R,9R,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1241984.png)
![2-chloro-N-[3-(2-thiazolo[5,4-b]pyridinyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1241985.png)
![1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide](/img/structure/B1241986.png)
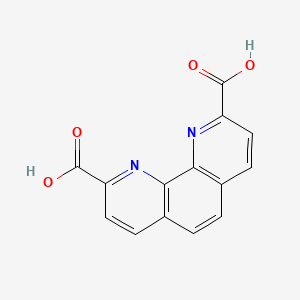
![N-[(E)-furan-2-ylmethylideneamino]-3,5-dinitrobenzamide](/img/structure/B1241988.png)
![[(3S,8S,9R,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1241989.png)
![(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241990.png)
![2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B1241993.png)